molecular formula C14H9ClFN B1490690 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile CAS No. 1381944-54-2

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile

Cat. No.: B1490690
CAS No.: 1381944-54-2
M. Wt: 245.68 g/mol
InChI Key: SSQHGSWBIBVSGZ-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is an organic compound characterized by the presence of a fluorine atom, a chlorine atom, and a cyano group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile typically involves the following steps:

  • Bromination: The starting material, 2-fluorobenzonitrile, undergoes bromination to introduce a bromine atom at the ortho position.

  • Friedel-Crafts Alkylation: The brominated compound is then subjected to Friedel-Crafts alkylation using 2-chloro-5-methylphenyl chloride and an aluminum chloride catalyst.

  • Nucleophilic Substitution: The final step involves a nucleophilic substitution reaction to replace the bromine atom with a cyano group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the cyano group to an amine.

  • Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzoic acid or 4-(2-Chloro-5-methylphenyl)-2-fluorobenzophenone.

  • Reduction: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzylamine.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The presence of fluorine and chlorine atoms can influence the compound's binding affinity and selectivity towards specific receptors.

Comparison with Similar Compounds

  • 4-(2-Chlorophenyl)-2-fluorobenzonitrile

  • 4-(2-Fluorophenyl)-2-chlorobenzonitrile

  • 4-(2-Bromophenyl)-2-fluorobenzonitrile

  • 4-(2-Fluorophenyl)-2-bromobenzonitrile

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Properties

IUPAC Name

4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN/c1-9-2-5-13(15)12(6-9)10-3-4-11(8-17)14(16)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQHGSWBIBVSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743046
Record name 2'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-54-2
Record name [1,1′-Biphenyl]-4-carbonitrile, 2′-chloro-3-fluoro-5′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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